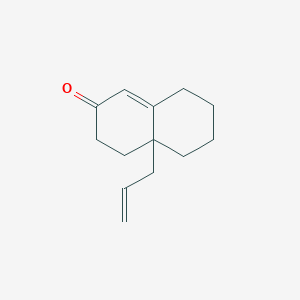
3,4-Dichloro-2-(methylsulfanyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichloro-2-(methylsulfanyl)phenol: is an organic compound with the molecular formula C7H6Cl2OS It is a chlorinated phenol derivative, characterized by the presence of two chlorine atoms and a methylsulfanyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2-(methylsulfanyl)phenol typically involves the chlorination of 2-(methylsulfanyl)phenol. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective chlorination at the 3 and 4 positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where 2-(methylsulfanyl)phenol is reacted with chlorine gas in a reactor. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions:
Oxidation: 3,4-Dichloro-2-(methylsulfanyl)phenol can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: The compound can be reduced to remove the chlorine atoms, typically using reducing agents like zinc dust in the presence of an acid.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atoms can be replaced by other substituents such as nitro groups or alkyl groups using reagents like nitric acid or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Zinc dust, hydrochloric acid, and reflux conditions.
Substitution: Nitric acid for nitration, alkyl halides for alkylation, and appropriate catalysts.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated phenol derivatives.
Substitution: Nitro-substituted or alkyl-substituted phenol derivatives.
科学研究应用
Chemistry: 3,4-Dichloro-2-(methylsulfanyl)phenol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound can be used to study the effects of chlorinated phenols on cellular processes. It may also serve as a model compound for investigating the metabolism and detoxification pathways of chlorinated aromatic compounds in living organisms.
Medicine: While not directly used as a drug, derivatives of this compound may exhibit antimicrobial or antifungal properties, making them potential candidates for the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals, dyes, and polymers. Its chlorinated structure provides stability and resistance to degradation, which is valuable in various applications.
作用机制
The mechanism of action of 3,4-Dichloro-2-(methylsulfanyl)phenol involves its interaction with cellular components, leading to oxidative stress and disruption of cellular functions. The compound can generate reactive oxygen species (ROS) upon metabolism, which can damage cellular macromolecules such as DNA, proteins, and lipids. This oxidative damage can trigger cell death pathways, including apoptosis and necrosis.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes involved in oxidative stress response, such as catalase and superoxide dismutase.
Signaling Pathways: It can modulate signaling pathways related to cell survival and apoptosis, including the MAPK and NF-κB pathways.
相似化合物的比较
3,5-Dichloro-2-(methylsulfanyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of a hydroxyl group.
3,4-Dichloro-5-(methylsulfanyl)phenol: Similar structure with an additional chlorine atom at the 5 position.
Uniqueness: 3,4-Dichloro-2-(methylsulfanyl)phenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity
属性
CAS 编号 |
71750-46-4 |
|---|---|
分子式 |
C7H6Cl2OS |
分子量 |
209.09 g/mol |
IUPAC 名称 |
3,4-dichloro-2-methylsulfanylphenol |
InChI |
InChI=1S/C7H6Cl2OS/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3,10H,1H3 |
InChI 键 |
SFZGFKZXECLEFV-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C=CC(=C1Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine](/img/structure/B14462182.png)
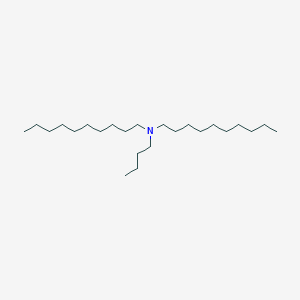


![2-[2,3-Bis(2-methylbutan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14462201.png)
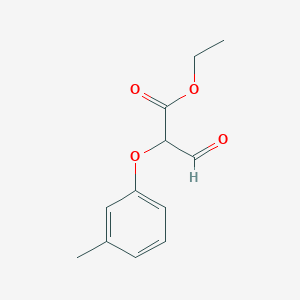
![1-[(2-Sulfanylpropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14462219.png)
![1,1',1''-({[(2S)-1-(Benzyloxy)-4-carboxylato-1-oxobutan-2-yl]amino}methanetriyl)tribenzene](/img/structure/B14462222.png)
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 4-amino-5'-(diethylamino)-](/img/structure/B14462226.png)
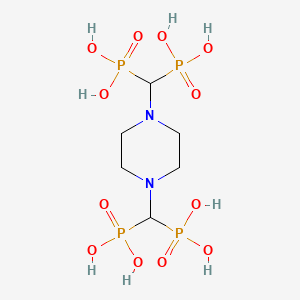

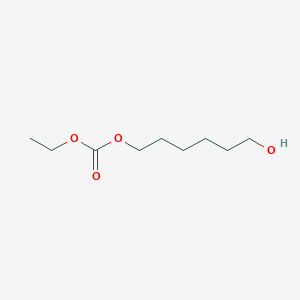
![3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one](/img/structure/B14462245.png)
